![molecular formula C19H15NO3 B6415858 4-(3-Benzyloxyphenyl)nicotinic acid, 95% CAS No. 1262000-03-2](/img/structure/B6415858.png)
4-(3-Benzyloxyphenyl)nicotinic acid, 95%
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Overview
Description
4-(3-Benzyloxyphenyl)nicotinic acid, 95% (4-BPA-95) is an organic compound derived from nicotinic acid (also known as niacin or vitamin B3). It is a white, crystalline solid that is soluble in water, methanol, ethanol, and other organic solvents. 4-BPA-95 has a wide range of applications in the fields of organic synthesis, biochemistry, and pharmacology. It has been used as a starting material for the synthesis of various compounds, including drugs and other pharmaceuticals, as well as intermediates in organic synthesis. In addition, 4-BPA-95 has been studied for its potential to modulate the activity of various enzymes and neurotransmitters, as well as its ability to affect the metabolism of lipids and carbohydrates.
Scientific Research Applications
4-BPA-95 has been extensively studied for its potential to modulate the activity of various enzymes and neurotransmitters. It has been found to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, as well as to act as an agonist of the serotonin 5-HT2A receptor. In addition, 4-BPA-95 has been found to modulate the activity of the enzyme adenosine deaminase, which is involved in the metabolism of adenosine triphosphate (ATP).
Mechanism of Action
The exact mechanism of action of 4-BPA-95 is not fully understood. However, it is believed to act as an agonist of certain receptors, such as the serotonin 5-HT2A receptor, and to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. It is also believed to modulate the activity of adenosine deaminase, which is involved in the metabolism of ATP.
Biochemical and Physiological Effects
4-BPA-95 has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to reduce levels of cholesterol, triglycerides, and low-density lipoprotein (LDL) in the blood, as well as to reduce inflammation and oxidative stress. In addition, it has been found to modulate the activity of various enzymes and neurotransmitters, as well as to affect the metabolism of lipids and carbohydrates.
Advantages and Limitations for Lab Experiments
The advantages of using 4-BPA-95 in laboratory experiments include its relatively low cost, its availability in a variety of forms (including powder, solution, and solid), and its solubility in a wide range of solvents. However, there are some limitations to its use, such as its potential to cause irritation to the skin and eyes, as well as its potential to cause respiratory irritation.
Future Directions
Given the potential of 4-BPA-95 to modulate the activity of various enzymes and neurotransmitters, as well as its ability to affect the metabolism of lipids and carbohydrates, there are a number of potential future directions for research. These include further studies into the biochemical and physiological effects of 4-BPA-95, as well as further studies into its potential to act as an agonist of certain receptors, such as the serotonin 5-HT2A receptor. In addition, further studies into the potential therapeutic applications of 4-BPA-95 are also warranted. Finally, further studies into the potential toxicity of 4-BPA-95 are also needed.
Synthesis Methods
4-BPA-95 is synthesized from nicotinic acid by an acid-catalyzed reaction. The reaction is typically conducted in an aqueous solution of an acid such as hydrochloric acid or sulfuric acid. The reaction proceeds in two steps: first, the nicotinic acid is reacted with an alkyl halide to form the corresponding alkyl ester of nicotinic acid; then, the ester is reacted with benzyl alcohol to form 4-BPA-95. The reaction is typically conducted at temperatures of between 60°C and 95°C and is usually complete within 1-2 hours.
properties
IUPAC Name |
4-(3-phenylmethoxyphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-19(22)18-12-20-10-9-17(18)15-7-4-8-16(11-15)23-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCYXMSNNPEGTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(C=NC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692786 |
Source
|
Record name | 4-[3-(Benzyloxy)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Benzyloxyphenyl)nicotinic acid | |
CAS RN |
1262000-03-2 |
Source
|
Record name | 4-[3-(Benzyloxy)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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